1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a propan-2-yloxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and propan-2-yloxyphenyl groups, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This method is used to form carbon-carbon bonds between the fluorophenyl group and the piperidine ring.
Amidation reactions: These reactions are employed to introduce the carboxamide group under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-[(4-Methylphenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide imparts unique chemical properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents .
Properties
Molecular Formula |
C22H27FN2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27FN2O4S/c1-16(2)29-21-9-7-20(8-10-21)24-22(26)18-11-13-25(14-12-18)30(27,28)15-17-3-5-19(23)6-4-17/h3-10,16,18H,11-15H2,1-2H3,(H,24,26) |
InChI Key |
ZAMYICDGPHTQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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